molecular formula C28H25N4O4+ B1631774 Picrasidine T CAS No. 113808-03-0

Picrasidine T

Cat. No. B1631774
CAS RN: 113808-03-0
M. Wt: 481.5 g/mol
InChI Key: UFGLDKPJSVKHMA-UHFFFAOYSA-O
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Description

Picrasidine T is an alkaloid isolated from the bark of Picrasma quassioides . It appears as a yellow powder .


Synthesis Analysis

The total synthesis of this compound and other bis-β-carboline alkaloids has been achieved in a divergent manner . The synthesis of ITHQ-type bis-β-carboline alkaloids, which include this compound, could be directly achieved by a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids .


Molecular Structure Analysis

This compound has a molecular formula of C28H25N4O4 and a molecular weight of 481.5 g/mol . The InChI Key is UFGLDKPJSVKHMA-UHFFFAOYSA-O .


Chemical Reactions Analysis

The synthesis of this compound involves a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This aza-[4 + 2] cycloaddition is a stepwise process .


Physical And Chemical Properties Analysis

This compound is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Anticancer Effects

Picrasidine I, derived from Picrasma quassioides, has been studied for its anticancer properties. Research indicates that Picrasidine I exhibits significant cytotoxic effects on oral squamous cell carcinoma cells. It operates by inducing apoptosis, disrupting mitochondrial membrane potential, and affecting cell cycle arrest at the G2/M phase. This makes it a potential therapeutic intervention against oral cancer (Yang et al., 2021).

Metabolic Disease Treatment

Picrasidine C, another derivative, acts as a subtype-selective PPARα agonist. It has been shown to induce the expression of genes involved in lipid, glucose, and cholesterol metabolism, suggesting potential applications in treating metabolic diseases like hyperlipidemia, atherosclerosis, and hypercholesterolemia (Zhao et al., 2016).

Neuropathic Pain Treatment

Dehydrocrenatidine, another β-carboline alkaloid from Picrasma quassioides, has shown promising results in neuropathic pain treatment. It inhibits voltage-gated sodium channels, reducing neuronal excitability, which is crucial in managing neuropathic pain (Zhao et al., 2019).

Osteoclastogenesis Inhibition

Picrasidine I has also been studied for its effects on osteoclastogenesis, making it relevant for treating metabolic bone disorders like osteoporosis. It inhibits the formation of osteoclasts, crucial cells in bone resorption, thus potentially benefiting bone health (Kong et al., 2017).

Antimicrobial Activity

Compounds from Picrasma quassioides, including β-carbolines like picrasidine G and T, have shown antimicrobial activities against pathogens like Staphylococcus aureus and Escherichia coli. This suggests their potential as novel antibiotic agents (Hu et al., 2021).

mTOR Inhibition for Leigh Syndrome

Picrasidine M, another compound from Picrasma quassioides, has been identified as a potential inhibitor of mammalian target of rapamycin (mTOR), which is significant for treating Leigh syndrome and other mitochondrial disorders (Chen et al., 2014).

Safety and Hazards

The safety and hazards of Picrasidine T are not explicitly mentioned in the search results. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of this compound .

Mechanism of Action

Target of Action

Picrasidine T, a compound derived from the plant Picrasma quassioides, is known to interact with several targets. It’s worth noting that compounds from the same plant, such as Picrasidine I, have been reported to interact with ERK1/2 and Akt signaling pathways .

Mode of Action

It has been suggested that this compound interacts with its targets via hydrogen bonds . This interaction could potentially lead to changes in the activity of the target proteins, thereby influencing cellular processes.

Pharmacokinetics

Understanding these properties is essential for predicting the compound’s efficacy and potential side effects .

properties

IUPAC Name

4-(8-hydroxy-4-methoxy-9H-pyrido[3,4-b]indol-1-yl)-7-methoxy-2,3,4,12-tetrahydro-1H-indolo[2,3-a]quinolizin-5-ium-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O4/c1-35-20-12-29-27(28-22(20)14-6-3-11-19(34)25(14)31-28)17-9-5-8-16-26-23(21(36-2)13-32(16)17)15-7-4-10-18(33)24(15)30-26/h3-4,6-7,10-13,17H,5,8-9H2,1-2H3,(H3,29,31,33,34)/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGLDKPJSVKHMA-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(C2=C1C3=C(N2)C(=CC=C3)O)C4CCCC5=[N+]4C=C(C6=C5NC7=C6C=CC=C7O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N4O4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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